(Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide

cerebral vasospasm BKCa potassium channel vascular pharmacology

The compound (Z)-2-(4-methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide, assigned CAS 1451878-43-5 and commonly designated Z-BOX A, is a monopyrrolic bilirubin oxidation end product (BOX) with molecular formula C₉H₁₀N₂O₂ and an average mass of 178.188 Da. It is the (Z)-configured regioisomer bearing a vinyl substituent at the 3-position and a methyl group at the 4-position of the pyrrolin-2-one ring system.

Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19
CAS No. 1451878-43-5
Cat. No. B1144852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide
CAS1451878-43-5
Synonyms(Z)-2-(3-Ethenyl-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)ethanamide;  Z-BOX A, Bilirubin Oxidation Product
Molecular FormulaC₉H₁₀N₂O₂
Molecular Weight178.19
Structural Identifiers
SMILESCC1=C(C(=CC(=O)N)NC1=O)C=C
InChIInChI=1S/C9H10N2O2/c1-3-6-5(2)9(13)11-7(6)4-8(10)12/h3-4H,1H2,2H3,(H2,10,12)(H,11,13)/b7-4-
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide (Z-BOX A): Chemical Identity, Physicochemical Profile, and Biological Origin


The compound (Z)-2-(4-methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide, assigned CAS 1451878-43-5 and commonly designated Z-BOX A, is a monopyrrolic bilirubin oxidation end product (BOX) with molecular formula C₉H₁₀N₂O₂ and an average mass of 178.188 Da . It is the (Z)-configured regioisomer bearing a vinyl substituent at the 3-position and a methyl group at the 4-position of the pyrrolin-2-one ring system . Z-BOX A arises endogenously through oxidative heme degradation via biliverdin and bilirubin intermediates and has been detected in human cerebrospinal fluid, serum, and bile at nanomolar concentrations [1].

Why Z-BOX A Cannot Be Substituted by Its Regioisomer Z-BOX B or Other Bilirubin Degradation Products in Pharmacological Studies


Z-BOX A and Z-BOX B are regioisomers that differ exclusively by the transposition of their vinyl and methyl substituents on the pyrrolinone ring [1]. Despite this seemingly modest structural variation—merely swapping the positions of two substituents—the two isomers exhibit profoundly divergent vasoconstrictive potency, hepatic disposition, pharmacokinetic half-life, and endogenous serum abundance, as documented quantitatively in Section 3. Other bilirubin degradation products such as 4-methyl-3-vinylmaleimide (MVM) lack the acetamide side chain and pyrrolinone ring system altogether, further precluding substitution [1]. Consequently, interchangeable use of these compounds as supposedly equivalent BOXes would confound experimental outcomes and lead to erroneous mechanistic conclusions in cerebral vasospasm, hepatic toxicity, and biomarker development studies [1][2].

Quantitative Differentiation Evidence for Z-BOX A Versus Z-BOX B Across Vasoactivity, Pharmacokinetics, Endogenous Abundance, and Synthetic Utility


Z-BOX A Elicits >2-Fold Stronger Cerebral Arteriolar Vasoconstriction than Z-BOX B at Equimolar Concentration (5 μM)

In a direct head-to-head comparison using preconstricted intracerebral arterioles in acute mouse visual cortex slices, degradation-derived Z-BOX A at 5 μmol/L induced a statistically significant 10.0±0.9% reduction in vessel diameter (n=5 from 4 animals; P<0.001; 1-way ANOVA), while Z-BOX B at the identical concentration produced only 4.4±2.2% vasoconstriction (n=6 from 4 animals), which was not significantly different from the L-NAME control group (P=0.57) [1]. Synthetically prepared Z-BOX A confirmed equivalent vasoactivity, producing 8.1±3.8% constriction (n=6 from 5 animals; P<0.01) that did not differ significantly from degradation-derived material (P=1) [1]. The vasoconstrictive effect was abolished in Slo1-deficient (BKCa channel knockout) mice, confirming mechanism specificity [1].

cerebral vasospasm BKCa potassium channel vascular pharmacology subarachnoid hemorrhage

Z-BOX A Undergoes ~100-Fold Hepatocellular Enrichment with Active Biliary Excretion, Whereas Z-BOX B Is Taken Up Without Comparable Intracellular Concentration

Pharmacokinetic studies in rats demonstrated that while both Z-BOX A and Z-BOX B are taken up by hepatocytes, only Z-BOX A is concentrated intracellularly by approximately 100-fold relative to serum levels and subsequently excreted into bile [1]. Z-BOX B showed no comparable intracellular enrichment or significant biliary excretion, establishing that the 3-vinyl/4-methyl substitution pattern of Z-BOX A is a critical molecular determinant for hepatic transporter recognition and vectorial elimination [1]. This differential handling occurs despite the compounds being present in similar amounts under physiological conditions in both humans and rodents [1].

hepatic clearance biliary excretion hepatocellular uptake cholestatic liver injury

Z-BOX A Exhibits Significantly Shorter Serum Half-Life than Z-BOX B (p=0.035), Mandating Distinct Dosing Strategies for In Vivo Studies

In the same comprehensive rat pharmacokinetic investigation, Z-BOX A demonstrated a statistically significantly shorter serum half-life compared to its regioisomer Z-BOX B (p=0.035) [1]. This differential clearance rate, combined with the ~100-fold hepatocellular enrichment of Z-BOX A, indicates that the two isomers are processed by distinct hepatic elimination pathways [1]. The shorter circulatory persistence of Z-BOX A must be accounted for in experimental designs involving repeated dosing or continuous infusion to achieve equivalent systemic exposure between isomers [1].

pharmacokinetics serum half-life metabolic clearance in vivo dosing

Z-BOX A Endogenous Serum Concentration Exceeds That of Z-BOX B by ~32% in Healthy Humans, Impacting Biomarker Assay Design and Reference Range Establishment

Using a validated LC-ESI-MS/MS method with single reaction monitoring in positive ion mode, Seidel and colleagues determined the inherent (endogenous) concentrations of Z-BOX A and Z-BOX B in pooled human serum from healthy volunteers as 14.4 ± 5.1 nM and 10.9 ± 3.1 nM, respectively, by standard addition [1]. The linear working ranges were 2.74–163 pg/μL for Z-BOX A and 2.12–162.4 pg/μL for Z-BOX B, both with R² > 0.995 and intra-/inter-day precisions <10% [1]. Both analytes were demonstrated to be photolabile, requiring light-protected sample handling throughout collection, preparation, and analysis [1].

biomarker quantification endogenous metabolite LC-MS/MS clinical chemistry

Z-BOX A Serves as a Privileged Scaffold for 3-Position Suzuki-Miyaura Derivatization, Enabling Synthesis of 19F NMR Probes Not Accessible from Z-BOX B

The 3-vinyl substituent unique to BOX A-type monopyrroles permits palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce diverse alkenyl- and aryl-substituents at the 3-position of the (Z)-2-(4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide scaffold [1]. Schulze and colleagues demonstrated this chemistry across eight distinct 3-substituted derivatives, including those bearing 4-trifluoromethylphenyl groups specifically designed as 19F NMR probes for future in vivo tracking studies [1]. The regioisomer Z-BOX B, which carries its vinyl group at the 4-position rather than the 3-position, is not an equivalent substrate for this derivatization strategy, as the cross-coupling chemistry is critically dependent on the 3-vinyl placement characteristic of BOX A-type compounds [1].

chemical biology Suzuki-Miyaura cross-coupling 19F NMR probes molecular probe synthesis

High-Impact Research and Procurement Application Scenarios for Z-BOX A Based on Quantitative Differentiation Evidence


In Vitro and Ex Vivo Modeling of Delayed Cerebral Vasospasm Following Subarachnoid Hemorrhage

Researchers employing acute brain slice preparations or isolated cerebral vessel models to study SAH-induced delayed cerebral vasospasm should standardize on Z-BOX A as the vasoconstrictive challenge agent. At 5 μmol/L, Z-BOX A produces a robust and statistically significant ~10% arteriolar constriction mediated by BKCa channel activity, whereas Z-BOX B at the identical concentration yields only ~4.4% constriction that is not significantly different from vehicle control [1]. Critically, synthetic Z-BOX A yields vasoconstrictive responses equivalent to degradation-derived material, ensuring experimental reproducibility across laboratories independent of the compound source [1]. The BKCa channel dependence, confirmed by abolition of the effect in Slo1-knockout mice, provides a validated mechanistic endpoint for drug screening campaigns targeting cerebral vasospasm [1].

Hepatocellular Uptake, Biliary Excretion, and Cholestatic Liver Injury Mechanism Studies

For investigations into hepatic clearance pathways of heme degradation products, Z-BOX A is the essential probe compound. Its unique ~100-fold hepatocellular enrichment and active biliary excretion—properties not shared by Z-BOX B—make it the only suitable substrate for elucidating the hepatobiliary transporter systems (e.g., OATP family uptake transporters, MRP2/ABCG2 efflux pumps) responsible for BOX elimination from the systemic circulation [2]. Studies using isolated perfused rat liver, sandwich-cultured hepatocytes, or HepG2/HepaRG cell models should employ Z-BOX A to recapitulate the vectorial hepatobiliary transport observed in vivo; Z-BOX B will not produce comparable intracellular accumulation or biliary efflux, generating false-negative results [2].

Clinical Biomarker Assay Development for Hemorrhagic Stroke and Acute-on-Chronic Liver Failure

Clinical chemistry and biomarker laboratories developing quantitative LC-MS/MS methods for BOX measurement in human serum or cerebrospinal fluid must procure both Z-BOX A and Z-BOX B as separate analytical reference standards. The validated working ranges differ between isomers (2.74–163 pg/μL for Z-BOX A vs. 2.12–162.4 pg/μL for Z-BOX B), and endogenous baseline concentrations in healthy human serum differ by ~32% (14.4±5.1 vs. 10.9±3.1 nM) [3]. Separate calibration curves, quality control materials, and reference intervals are therefore mandatory for each isomer. Additionally, the documented photolability of both analytes requires implementation of light-protected collection tubes, amber autosampler vials, and subdued lighting during sample preparation to prevent photoisomerization and analyte loss [3].

Synthesis of 19F NMR and Fluorescent Molecular Probes for BOX Target Deconvolution

Chemical biology and medicinal chemistry groups undertaking target identification campaigns for BOX-mediated biological effects should procure Z-BOX A as the starting scaffold for probe synthesis. The 3-vinyl substituent enables palladium-catalyzed Suzuki-Miyaura cross-coupling to install fluorinated aryl groups (e.g., 4-CF3-phenyl) for 19F NMR-based in vivo tracking, as well as alkyne or azide handles for bioorthogonal conjugation, biotin tags for affinity purification, or fluorophores for cellular imaging [4]. The demonstrated library of eight structurally characterized 3-substituted BOX A derivatives, combined with the negligible perturbation of core monopyrrolic structural and NMR-spectroscopic parameters upon substitution, provides a validated synthetic platform [4]. Z-BOX B, bearing its vinyl group at the 4-position, is incompatible with this established derivatization chemistry and cannot serve as an alternative starting material [4].

Quote Request

Request a Quote for (Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.